molecular formula C11H14FN3S B15049071 N-[(5-fluorothiophen-2-yl)methyl]-1-propyl-1H-pyrazol-3-amine

N-[(5-fluorothiophen-2-yl)methyl]-1-propyl-1H-pyrazol-3-amine

Cat. No.: B15049071
M. Wt: 239.31 g/mol
InChI Key: BALKRGUUEVKPOI-UHFFFAOYSA-N
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Description

N-[(5-fluorothiophen-2-yl)methyl]-1-propyl-1H-pyrazol-3-amine is a synthetic organic compound that features a fluorinated thiophene ring and a pyrazole moiety

Properties

Molecular Formula

C11H14FN3S

Molecular Weight

239.31 g/mol

IUPAC Name

N-[(5-fluorothiophen-2-yl)methyl]-1-propylpyrazol-3-amine

InChI

InChI=1S/C11H14FN3S/c1-2-6-15-7-5-11(14-15)13-8-9-3-4-10(12)16-9/h3-5,7H,2,6,8H2,1H3,(H,13,14)

InChI Key

BALKRGUUEVKPOI-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=CC(=N1)NCC2=CC=C(S2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-fluorothiophen-2-yl)methyl]-1-propyl-1H-pyrazol-3-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, optimized for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(5-fluorothiophen-2-yl)methyl]-1-propyl-1H-pyrazol-3-amine undergoes several types of chemical reactions:

Common Reagents and Conditions

    Oxidation: KMnO₄, CrO₃, acidic or basic conditions.

    Reduction: H₂, palladium catalyst, room temperature or elevated temperatures.

    Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide (DMF), mild heating.

Major Products

    Oxidation: Formation of ketones, aldehydes, or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiophenes with various functional groups.

Mechanism of Action

The mechanism of action of N-[(5-fluorothiophen-2-yl)methyl]-1-propyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated thiophene ring and the pyrazole moiety can form hydrogen bonds and hydrophobic interactions with amino acid residues in the active sites of enzymes or receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(5-fluorothiophen-2-yl)methyl]-1-propyl-1H-pyrazol-3-amine is unique due to the combination of a fluorinated thiophene ring and a pyrazole moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable candidate for further research and development.

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